molecular formula C25H29N3O6S B2618975 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946259-96-7

7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2618975
CAS No.: 946259-96-7
M. Wt: 499.58
InChI Key: GJHCEUVFSJPWBM-UHFFFAOYSA-N
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Description

This compound features a tricyclic 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core fused with a piperazine sulfonyl group substituted with a 3,4-dimethoxybenzoyl moiety. The structural complexity arises from its bicyclic piperazine linkage and electron-rich aromatic substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

7-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-33-21-7-5-19(16-22(21)34-2)25(30)26-10-12-27(13-11-26)35(31,32)20-14-17-4-3-9-28-23(29)8-6-18(15-20)24(17)28/h5,7,14-16H,3-4,6,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHCEUVFSJPWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

a) 7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one

  • Key Difference : Replacement of 3,4-dimethoxybenzoyl with 3-fluorobenzoyl.

b) 7-{[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one

  • Key Difference : 3,4-Dimethyl substituents instead of methoxy groups.
  • Implications : Methyl groups lack the electron-donating effects of methoxy, reducing polarity and possibly decreasing solubility. This modification may favor hydrophobic interactions in binding pockets, as seen in kinase inhibitors .

Core Structural Modifications

a) 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]pentaene-2,4-dione (Compound 20)

  • Key Difference : A butyl-linked piperazine and a modified tricyclic core with additional ketone groups.
  • Biological studies show 5-HTR affinity, suggesting the tricyclic core’s rigidity is critical for receptor engagement .

b) 4e: Chromen-2-one Derivatives with Piperazine Moieties

  • Key Difference : Chromen-2-one core instead of tricyclic azatricyclo.
  • Implications : The planar chromen-2-one system may facilitate π-π stacking interactions absent in the tricyclic system, altering selectivity for enzymes like acetylcholinesterase .

Data Tables: Comparative Analysis

Compound Name Substituent Core Structure Molecular Weight (g/mol)* Predicted logP* Biological Activity (Reported)
Target Compound 3,4-Dimethoxybenzoyl Azatricyclo[...]trien-2-one ~530 2.8 Not fully characterized
3-Fluorobenzoyl Analog 3-Fluorobenzoyl Same as target ~488 3.1 Unknown (PubChem entry suggests preclinical study)
3,4-Dimethylbenzoyl Analog 3,4-Dimethylbenzoyl Same as target ~512 3.5 Not disclosed (commercial availability noted)
Compound 20 2-Methoxyphenyl Modified azatricyclo core ~560 2.5 5-HTR affinity (specific subtype not detailed)

*Calculated using ChemDraw and PubChem tools.

Biological Activity

The compound 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one represents a novel chemical entity with potential therapeutic applications. Its structure incorporates a piperazine moiety known for diverse biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects based on available research findings.

Chemical Structure

The compound's structural formula can be represented as follows:

C19H24N4O5S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_5\text{S}

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis with varying degrees of efficacy .

Table 1: Antibacterial Activity of Piperazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound ASalmonella typhi15
Compound BBacillus subtilis18
7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}TBDTBD

2. Enzyme Inhibition

The compound has also shown promise in enzyme inhibition studies. Specifically, piperazine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections respectively. For example, certain derivatives displayed IC50 values significantly lower than standard inhibitors, indicating strong potential for therapeutic application .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)Reference
Compound AAcetylcholinesterase2.14
Compound BUrease0.63
7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}TBDTBD

Case Study 1: Anticancer Potential

In a recent study evaluating the anticancer potential of similar piperazine derivatives, compounds were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study 2: Hypoglycemic Activity

Another study assessed the hypoglycemic effects of piperazine-based compounds in diabetic models. The findings suggested that these compounds could significantly lower blood glucose levels by enhancing insulin sensitivity and modulating glucose metabolism pathways .

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